molecular formula C15H11NO7S2 B2984300 (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 872696-44-1

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2984300
CAS No.: 872696-44-1
M. Wt: 381.37
InChI Key: MOVUGJQPYGHZNW-WCIBSUBMSA-N
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Description

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The key steps include:

  • Formation of the Thioxothiazolidinone Core: This involves the reaction of appropriate thiocarbonyl compounds with amines or amides under specific conditions to form the thioxothiazolidinone ring.

  • Introduction of the Benzo[d][1,3]dioxol-5-ylmethylene Group: This is achieved through a condensation reaction between the thioxothiazolidinone core and a benzo[d][1,3]dioxole derivative.

  • Final Functionalization: The succinic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in the development of new drugs, particularly in the treatment of neurological disorders.

  • Industry: It can be used in the production of materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other thiazolidinediones and related compounds. Similar compounds include:

  • Rimonabant: Used as an anti-obesity drug.

  • Rosiglitazone: Used in the treatment of type 2 diabetes.

  • Pioglitazone: Another antidiabetic drug.

Properties

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO7S2/c17-12(18)5-8(14(20)21)16-13(19)11(25-15(16)24)4-7-1-2-9-10(3-7)23-6-22-9/h1-4,8H,5-6H2,(H,17,18)(H,20,21)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVUGJQPYGHZNW-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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